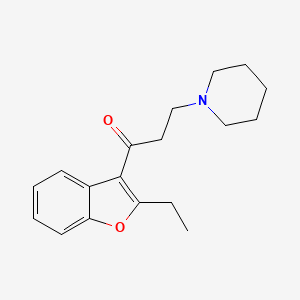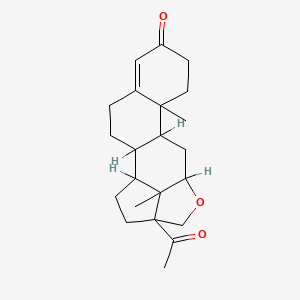
12alpha,17'-Epoxy-17alpha-methylprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12alpha,17’-Epoxy-17alpha-methylprogesterone is a synthetic steroidal compound with the chemical structure 2’H,5’H-Pregn-4-eno(12,13,17-bc)furan-3,20-dione, (2’beta) This compound is a derivative of progesterone, modified to include an epoxy group at the 12alpha position and a methyl group at the 17alpha position
Méthodes De Préparation
The synthesis of 12alpha,17’-Epoxy-17alpha-methylprogesterone involves several steps, starting from progesterone. The key steps include:
Epoxidation: Introduction of the epoxy group at the 12alpha position.
Methylation: Addition of a methyl group at the 17alpha position.
The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of peracids for epoxidation and methylating agents such as methyl iodide . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Analyse Des Réactions Chimiques
12alpha,17’-Epoxy-17alpha-methylprogesterone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
12alpha,17’-Epoxy-17alpha-methylprogesterone has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on various biological processes, including hormone regulation and enzyme activity.
Industry: Used in the production of pharmaceuticals and other steroid-based products
Mécanisme D'action
The mechanism of action of 12alpha,17’-Epoxy-17alpha-methylprogesterone involves its interaction with specific molecular targets, such as progesterone receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include hormone signaling pathways that regulate reproductive and metabolic functions .
Comparaison Avec Des Composés Similaires
12alpha,17’-Epoxy-17alpha-methylprogesterone can be compared with other similar compounds, such as:
Medroxyprogesterone acetate: Another synthetic progestin with similar applications in hormone therapy and contraception.
17alpha-Hydroxyprogesterone: A naturally occurring steroid hormone with roles in pregnancy and fetal development.
The uniqueness of 12alpha,17’-Epoxy-17alpha-methylprogesterone lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
18878-80-3 |
|---|---|
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
16-acetyl-10,19-dimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-5-en-7-one |
InChI |
InChI=1S/C22H30O3/c1-13(23)22-9-7-17-16-5-4-14-10-15(24)6-8-20(14,2)18(16)11-19(25-12-22)21(17,22)3/h10,16-19H,4-9,11-12H2,1-3H3 |
Clé InChI |
SMNINXSROVWKAF-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC3C1(C(CC4C3CCC5=CC(=O)CCC45C)OC2)C |
SMILES canonique |
CC(=O)C12CCC3C1(C(CC4C3CCC5=CC(=O)CCC45C)OC2)C |
Synonymes |
12 alpha,17'-epoxy-17 alpha-methylprogesterone 12 alpha,17'-epoxy-17-methyl-4-pregnene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


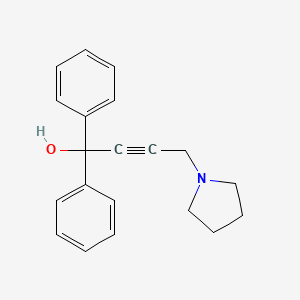
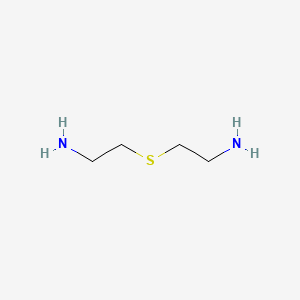
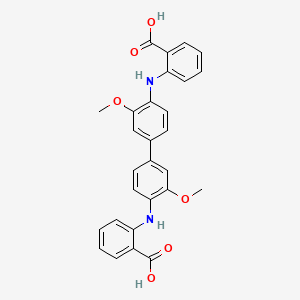
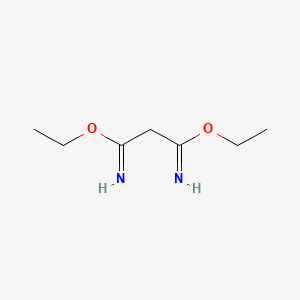
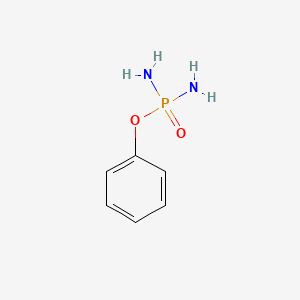
![[6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate](/img/structure/B1208302.png)
![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)
![(1S)-spiro[2,3-dihydro-1H-naphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,8-diol](/img/structure/B1208305.png)
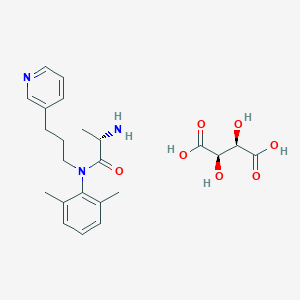

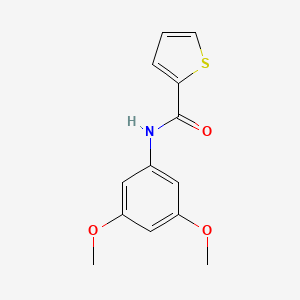
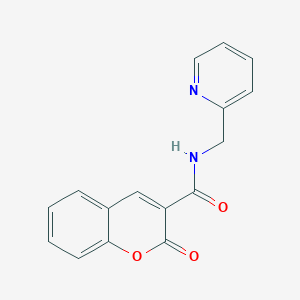
![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)
